1-(Bromomethyl)-1-(pentyloxy)cyclopentane is a chemical compound that falls under the category of substituted cyclopentanes. It is characterized by the presence of a bromomethyl group and a pentyloxy group attached to a cyclopentane ring. This compound is of interest in various fields of organic chemistry and materials science due to its unique structural properties and potential applications.
The compound can be sourced from chemical databases such as PubChem and Chemsrc, which provide detailed information on its molecular structure, properties, and classification. The compound's specific identifier is linked to its unique chemical structure and can be found under various chemical registries.
1-(Bromomethyl)-1-(pentyloxy)cyclopentane is classified as an organic halide due to the presence of the bromine atom. It also belongs to the category of ethers because of the pentyloxy group. Its molecular formula is , indicating it contains carbon, hydrogen, bromine, and oxygen atoms.
The synthesis of 1-(Bromomethyl)-1-(pentyloxy)cyclopentane can be achieved through several methods, typically involving nucleophilic substitution reactions or alkylation processes. One common approach is to react cyclopentanol with pentyloxymethyl bromide in the presence of a base such as sodium hydride.
The molecular structure of 1-(Bromomethyl)-1-(pentyloxy)cyclopentane consists of a cyclopentane ring with two substituents: a bromomethyl group and a pentyloxy group. The bromomethyl group provides reactivity for further chemical transformations, while the pentyloxy group contributes to the compound's solubility characteristics.
C(C(Br)C)C1CCCC1OC(C)CCCCC
.1-(Bromomethyl)-1-(pentyloxy)cyclopentane can undergo various chemical reactions typical for alkyl halides:
The mechanism by which 1-(Bromomethyl)-1-(pentyloxy)cyclopentane reacts typically involves:
Kinetics studies may show that these reactions follow first-order kinetics with respect to the concentration of 1-(Bromomethyl)-1-(pentyloxy)cyclopentane due to the unimolecular nature of the rate-determining step.
1-(Bromomethyl)-1-(pentyloxy)cyclopentane finds applications in:
CAS No.: 11104-40-8
CAS No.:
CAS No.: 637004-63-8
CAS No.:
CAS No.: 261380-41-0
CAS No.: 88048-09-3